1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)-
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Overview
Description
1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly affect its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- typically involves the reaction of 2-methyl-1-phenyl-1,3-butanediol with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- involves its interaction with specific molecular targets and pathways. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
Uniqueness
1,3-Butanediol, 2-methyl-1-phenyl-, (1S,2R,3S)- is unique due to its specific chiral configuration and the presence of both methyl and phenyl groups. These structural features can significantly influence its chemical behavior and interactions, making it distinct from other similar compounds .
Properties
CAS No. |
283151-73-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S,2R,3S)-2-methyl-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11+/m1/s1 |
InChI Key |
QHXAOJQLZHLLON-YWVKMMECSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C)O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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